4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride
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Overview
Description
4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride typically involves the functional thieno-annulation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester, followed by hydrolysis of ester groups . Another method involves the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with various acyl chlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of KDM1A and LSD1 demethylases, which are targets in oncology.
Materials Science: The compound is used in the synthesis of conjugated polymers for photovoltaic applications.
Biological Research: It is investigated for its role in regulating gene transcription through the inhibition of histone demethylation.
Mechanism of Action
The mechanism of action of 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as KDM1A and LSD1 demethylases. These enzymes regulate DNA methylation, and their inhibition can lead to changes in gene expression, which is particularly relevant in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride
- 5-(tert-butoxycarbonyl)-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
Uniqueness
4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to inhibit specific demethylases makes it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C7H8ClNO2S |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2S.ClH/c9-7(10)5-1-4-2-8-3-6(4)11-5;/h1,8H,2-3H2,(H,9,10);1H |
InChI Key |
UCMBRFLUVIVVRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)SC(=C2)C(=O)O.Cl |
Origin of Product |
United States |
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